molecular formula C6H10O2 B074799 3-Butenyl acetate CAS No. 1576-84-7

3-Butenyl acetate

货号: B074799
CAS 编号: 1576-84-7
分子量: 114.14 g/mol
InChI 键: IEKXSSZASGLISC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

3-Butenyl acetate, also known as but-3-enyl acetate, is an organic compound with the molecular formula C6H10O2. It is an ester formed from 3-buten-1-ol and acetic acid. This compound is characterized by its pleasant fruity odor, making it a valuable component in the flavor and fragrance industries .

准备方法

Synthetic Routes and Reaction Conditions: 3-Butenyl acetate can be synthesized through the esterification of 3-buten-1-ol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the alcohol to the ester .

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves continuous distillation to separate the ester from the reaction mixture, ensuring high purity and yield. The use of advanced catalysts and optimized reaction conditions enhances the efficiency of the production process .

化学反应分析

Types of Reactions: 3-Butenyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

科学研究应用

3-Butenyl acetate has several applications in scientific research:

作用机制

The mechanism of action of 3-butenyl acetate involves its interaction with olfactory receptors, leading to the perception of its fruity odor. In chemical reactions, the ester group undergoes nucleophilic attack, leading to various transformations depending on the reagents and conditions used. The molecular targets and pathways involved in its biological effects are primarily related to its interaction with sensory receptors .

相似化合物的比较

  • 2-Butenyl acetate
  • 4-Butenyl acetate
  • 3-Buten-2-ol acetate

Comparison: 3-Butenyl acetate is unique due to its specific structure, which imparts distinct chemical and sensory properties. Compared to its isomers, it has a different reactivity profile and odor characteristics, making it particularly valuable in the flavor and fragrance industries .

属性

IUPAC Name

but-3-enyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-3-4-5-8-6(2)7/h3H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKXSSZASGLISC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60883699
Record name 3-Buten-1-ol, 1-acetate
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Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1576-84-7
Record name 3-Buten-1-ol, 1-acetate
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Record name 3-Butenyl acetate
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Record name 3-Butenyl acetate
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Record name 3-Buten-1-ol, 1-acetate
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Record name 3-Buten-1-ol, 1-acetate
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Record name 3-Buten-1-ol acetate
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Record name 3-Butenyl acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3-Methyl-3-butenyl acetate in organic synthesis?

A: 3-Methyl-3-butenyl acetate serves as a versatile building block in organic synthesis. It can undergo various chemical transformations, leading to the formation of diverse and valuable compounds. For instance, it can be employed in the synthesis of dihydrotagetone, a fragrance compound, through a radical addition reaction followed by pyrolysis []. Additionally, it acts as a key starting material in the production of (±)-grandisol, a pheromone found in various insects, through a multi-step synthesis involving dichloroketene addition, reduction, aldol condensation, and ring-opening reactions [].

Q2: What are the key aroma volatiles found in Chilean pepino fruit, and how are they biosynthesized?

A: Unlike foreign cultivars, Chilean pepinos exhibit low citric acid content, with malic and quinic acids being predominant. Aroma profiling reveals 3-Methyl-3-butenyl acetate and 3-Methyl-2-butenyl acetate, both derived from the terpenoid pathway, as the principal aroma volatiles in Chilean pepino fruit []. Additionally, trans-2-hexenal, originating from the lipoxygenase pathway, contributes significantly to the fruit's aroma profile [].

Q3: How does the maturity of pepino fruit impact its aroma profile and other quality parameters?

A: The aroma profile of pepino fruit undergoes significant changes during the ripening process. As the fruit matures, the concentration of key aroma volatiles, including 3-methyl-3-butenyl acetate and 3-methyl-2-butenyl acetate, increases, contributing to the characteristic aroma of ripe pepinos []. This change in aroma profile coincides with other ripening-dependent quality parameter shifts, such as softening of the fruit, increased soluble solids content, and color development []. Parameters like titratable acidity and organic acid content remain relatively stable throughout development [].

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